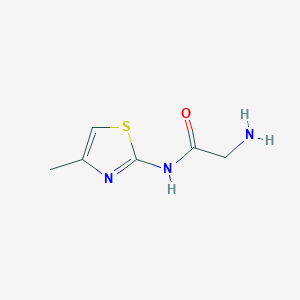

2-Amino-N-(4-methylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide typically involves the reaction of 2-amino-4-methylthiazole with acetic anhydride. The process can be summarized as follows:

Starting Materials: 2-amino-4-methylthiazole and acetic anhydride.

Reaction Conditions: The reaction is carried out under reflux conditions, typically in the presence of a solvent such as acetic acid.

Procedure: The 2-amino-4-methylthiazole is dissolved in acetic acid, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.

Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Applications De Recherche Scientifique

Anticancer Activity

The anticancer properties of 2-amino-N-(4-methylthiazol-2-yl)acetamide derivatives have been extensively studied. Research indicates that compounds derived from the 2-amino-thiazole scaffold exhibit potent activity against various cancer cell lines:

- Mechanisms of Action : These compounds often function as inhibitors targeting multiple pathways involved in cancer progression, including apoptosis, angiogenesis, and specific kinase activities (e.g., EGFR, Akt) .

- Case Studies : For example, a study highlighted the synthesis of novel thiazole derivatives that demonstrated selective cytotoxicity against human glioblastoma and melanoma cell lines. The lead compound exhibited significant growth inhibition with an IC50 value of 2.01 µM against HT29 colorectal cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8a | Colon | 75.5 | EGFR Inhibition |

| 12 | Melanoma | 23.30 | Apoptosis Induction |

| 5b | HT29 | 2.01 | Multi-Kinase Inhibition |

Antimicrobial Activity

Beyond anticancer effects, derivatives of this compound have shown promising antimicrobial properties :

- Giardia intestinalis : A series of thiazole derivatives were evaluated for their activity against Giardia intestinalis, with certain compounds displaying IC50 values lower than traditional treatments like metronidazole .

- Bacterial Inhibition : Other studies have reported the synthesis of thiazole-linked compounds that exhibited significant antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6e | Giardia intestinalis | 0.39 | 139 |

| 43a | Staphylococcus epidermidis | <10 | Not Specified |

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has also been explored:

- Mechanisms : Compounds have been shown to modulate neurotransmitter systems and inhibit seizure activity effectively in animal models .

- Case Studies : One study reported a derivative with a median effective dose significantly lower than the standard anticonvulsant ethosuximide, indicating its potential as a therapeutic agent for seizure disorders .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| 4b | MES | 24.38 |

| 7a | PTZ | <20 |

Mécanisme D'action

The mechanism of action of 2-Amino-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-methylthiazole: A precursor in the synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide.

2-Amino-5-methylthiazole: Similar structure but with a methyl group at a different position.

2-Amino-4-ethylthiazole: An ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

2-Amino-N-(4-methylthiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, belonging to the class of aminothiazoles, exhibits potential therapeutic properties, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₅H₈N₂OS

- Molecular Weight : 156.19 g/mol

This thiazole-based compound features an amino group and a methylthiazole moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit selective cytotoxicity towards human glioblastoma (U251) and melanoma (WM793) cells while maintaining low toxicity to normal cells . The mechanism underlying this activity may involve the inhibition of specific signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 5.0 | High |

| WM793 (melanoma) | 6.5 | Moderate |

| A549 (lung cancer) | 10.0 | Low |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis . In vitro studies revealed that analogs of this compound possess sub-micromolar minimum inhibitory concentrations (MICs), indicating strong bactericidal activity . The structure-activity relationship (SAR) studies suggest that modifications at the C-4 position of the thiazole enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Bactericidal Activity |

|---|---|---|

| This compound | <0.1 | Yes |

| Analog A | <0.05 | Yes |

| Analog B | <0.15 | Moderate |

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit cyclooxygenase (COX)-2 activity, leading to reduced levels of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) . This mechanism is particularly relevant in cancer therapy where inflammation plays a critical role in tumor progression.

- Disruption of Cellular Signaling : By modulating key signaling pathways involved in cell proliferation and survival, this compound can induce apoptosis in malignant cells.

- Bactericidal Mechanisms : The antimicrobial action against M. tuberculosis is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Study on Antiproliferative Effects

In a study by Millet et al., several derivatives of thiazole-based compounds were synthesized and evaluated for their antiproliferative effects against sensitive and resistant cancer cell lines . The lead compound demonstrated significant activity with an IC50 value below 5 μM against multiple cancer types, highlighting its potential as a therapeutic agent.

Evaluation Against Mycobacterium tuberculosis

A comprehensive evaluation conducted by researchers found that various analogs of this compound exhibited potent activity against M. tuberculosis , with some compounds achieving MIC values as low as 0.05 μg/mL . This study underscores the importance of structural modifications in enhancing biological efficacy.

Propriétés

IUPAC Name |

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZWAWRXWNJTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.